Cas no 30727-61-8 (6-Bromobenzo[h]quinoline)
6-Bromobenzo[h]quinoline is a brominated heterocyclic compound featuring a fused quinoline structure, which serves as a versatile intermediate in organic synthesis and pharmaceutical research. Its bromine substituent enhances reactivity, making it valuable for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. The benzo[h]quinoline core contributes to its rigid, planar geometry, useful in materials science for designing luminescent or electron-transporting materials. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined structure also facilitates precise modifications for targeted molecular design in medicinal chemistry and agrochemical development.
6-Bromobenzo[h]quinoline structure
Product Name:6-Bromobenzo[h]quinoline
CAS No:30727-61-8
MF:C13H8BrN
MW:258.113322257996
CID:916177
PubChem ID:336112
Update Time:2025-08-04
6-Bromobenzo[h]quinoline Chemical and Physical Properties
Names and Identifiers
-
- NSC349095; 6-Brom-benzo[h]chinolin; 6-Bromobenzo(h)quinoline; 6-Brom-benzo< h> chinolin; 6-bromo-benzo[h]quinoline; 6-Bromobenzo< h> chinolin; AC1L7IXD;
- 6-bromobenzo[h]quinoline
- NSC349095
- Benzo[h]quinoline, 6-bromo-
- E89210
- 6-Bromobenzo(h)quinoline
- NSC-349095
- 30727-61-8
- SCHEMBL16546999
- DS-010364
- DTXSID10319670
- SY232380
- 6-Bromobenzo[h]quinoline
-
- Inchi: 1S/C13H8BrN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H
- InChI Key: OMHXBRAVEDGICZ-UHFFFAOYSA-N
- SMILES: BrC1=CC2=CC=CN=C2C2C=CC=CC=21
Computed Properties
- Exact Mass: 256.98404
- Monoisotopic Mass: 256.98401 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9
- Molecular Weight: 258.11
Experimental Properties
- PSA: 12.89
6-Bromobenzo[h]quinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576501-100mg |
6-Bromobenzo[h]quinoline |
30727-61-8 | 98% | 100mg |
¥300.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576501-250mg |
6-Bromobenzo[h]quinoline |
30727-61-8 | 98% | 250mg |
¥636.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576501-1g |
6-Bromobenzo[h]quinoline |
30727-61-8 | 98% | 1g |
¥1714.00 | 2024-08-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1513-100mg |
6-bromobenzo[h]quinoline |
30727-61-8 | 95% | 100mg |
¥237.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1513-250mg |
6-bromobenzo[h]quinoline |
30727-61-8 | 95% | 250mg |
¥402.0 | 2024-04-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1513-1g |
6-bromobenzo[h]quinoline |
30727-61-8 | 95% | 1g |
¥1083.0 | 2024-04-20 | |
| Ambeed | A815851-100mg |
6-Bromobenzo[h]quinoline |
30727-61-8 | 97% | 100mg |
$21.0 | 2025-03-03 | |
| Ambeed | A815851-250mg |
6-Bromobenzo[h]quinoline |
30727-61-8 | 97% | 250mg |
$48.0 | 2025-03-03 | |
| Ambeed | A815851-1g |
6-Bromobenzo[h]quinoline |
30727-61-8 | 97% | 1g |
$144.0 | 2025-03-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1513-100MG |
6-bromobenzo[h]quinoline |
30727-61-8 | 95% | 100MG |
¥ 237.00 | 2023-04-13 |
6-Bromobenzo[h]quinoline Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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